molecular formula C13H13NO B1650076 5-(2,6-Dimethylphenyl)pyridin-2-ol CAS No. 1111106-00-3

5-(2,6-Dimethylphenyl)pyridin-2-ol

Cat. No.: B1650076
CAS No.: 1111106-00-3
M. Wt: 199.25
InChI Key: GSYUKOCUQQXADF-UHFFFAOYSA-N
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Description

“5-(2,6-Dimethylphenyl)pyridin-2-ol” is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 . It is also known by its CBNumber: CB88143260 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridin-2-ol group attached to a 2,6-dimethylphenyl group . The InChI code for this compound is 1S/C13H13NO/c1-9-4-3-5-10(2)13(9)11-6-7-12(15)14-8-11/h3-8H,1-2H3,(H,14,15) .

It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.

Scientific Research Applications

Crystal Engineering and Supramolecular Assemblies

Supramolecular assemblies involving aza donor molecules and carboxylic acids demonstrate the utility of pyridine derivatives in crystal engineering. These assemblies can form host-guest systems or infinite molecular tapes, showcasing their potential in designing novel molecular architectures (Arora & Pedireddi, 2003).

Organic Synthesis and Catalysis

Pyridine derivatives are crucial in synthesizing triarylpyridines, which have extensive applications due to their pharmaceutical and biological properties. These compounds are employed in various reactions, including oxidative coupling polymerization, indicating their importance in material science and catalysis (Maleki, 2015); (Shibasaki, Suzuki, & Ueda, 2007).

Spectroscopic and Structural Characterization

The interaction of pyridine derivatives with molecular iodine and their potential in antithyroid drug development highlight the versatility of these compounds in medicinal chemistry and spectroscopic analysis (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).

Material Science and Polymers

The synthesis and characterization of novel radical functionalized monothiophenes bearing pyridine units point to their applications in electronic materials and molecular electronics, demonstrating the broad utility of pyridine derivatives in developing new materials with specific electronic properties (Chahma, Riopel, & Arteca, 2021).

Supramolecular Chemistry and Host-Guest Systems

Complexation studies involving carboxylatopillar[5]arene and bis(pyridinium) guests showcase the significant role of pyridine derivatives in supramolecular chemistry, particularly in designing host-guest systems with high association constants, further emphasizing their importance in molecular recognition and assembly (Li, Shu, Li, Chen, Han, Xu, Hu, Yu, & Jia, 2011).

Safety and Hazards

The safety information available indicates that “5-(2,6-Dimethylphenyl)pyridin-2-ol” is potentially harmful. It has the GHS07 pictogram with the signal word “Warning”. Hazard statements include H303, H315, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

5-(2,6-dimethylphenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-4-3-5-10(2)13(9)11-6-7-12(15)14-8-11/h3-8H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYUKOCUQQXADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280561
Record name 5-(2,6-Dimethylphenyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111106-00-3
Record name 5-(2,6-Dimethylphenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111106-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,6-Dimethylphenyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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